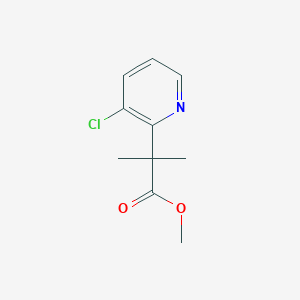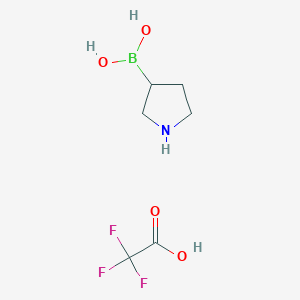
Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid is a compound that combines the properties of pyrrolidine, boronic acid, and trifluoroacetic acid Pyrrolidine is a five-membered nitrogen-containing heterocycle, boronic acid is known for its role in Suzuki-Miyaura coupling reactions, and trifluoroacetic acid is a strong acid used in various chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-3-ylboronic acid typically involves the reaction of pyrrolidine with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between boronic acids and halides . The reaction conditions usually involve mild temperatures and the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of pyrrolidin-3-ylboronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidin-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Reaction with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of pyrrolidin-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The trifluoroacetic acid component can enhance the reactivity of the compound by providing a strong acidic environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-diones: Known for their biological activity and use in drug discovery.
Pyrrolizines: Another class of nitrogen-containing heterocycles with medicinal applications.
Boronic Acid Derivatives: Widely used in organic synthesis and medicinal chemistry.
Uniqueness
Pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid is unique due to its combination of a pyrrolidine ring, boronic acid group, and trifluoroacetic acid
Propriétés
Formule moléculaire |
C6H11BF3NO4 |
|---|---|
Poids moléculaire |
228.96 g/mol |
Nom IUPAC |
pyrrolidin-3-ylboronic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H10BNO2.C2HF3O2/c7-5(8)4-1-2-6-3-4;3-2(4,5)1(6)7/h4,6-8H,1-3H2;(H,6,7) |
Clé InChI |
RBVIYDFKCASWFH-UHFFFAOYSA-N |
SMILES canonique |
B(C1CCNC1)(O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


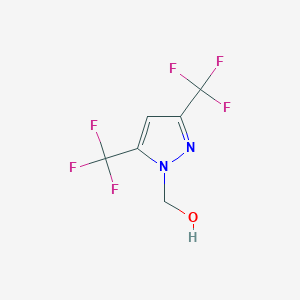
![Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12963517.png)
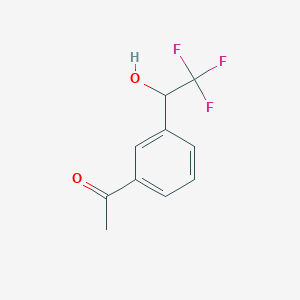
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
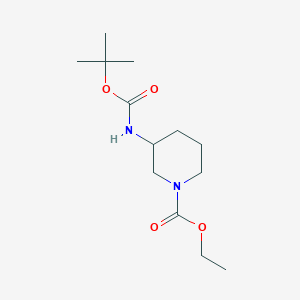
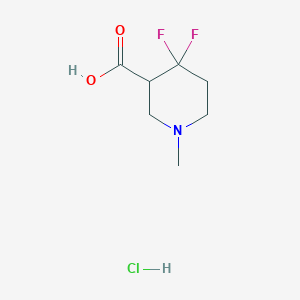
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
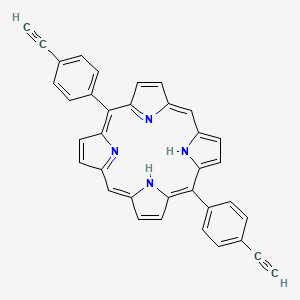
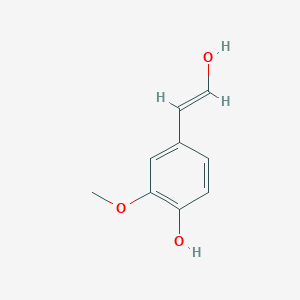
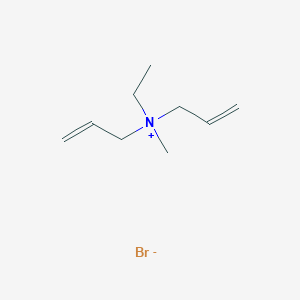

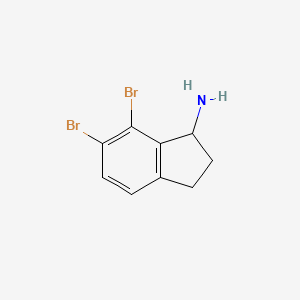
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
